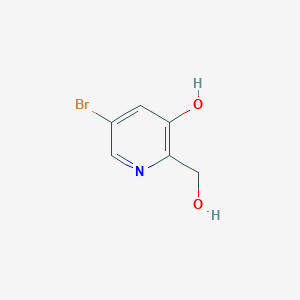

5-Bromo-2-(hydroxymethyl)pyridin-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

1227513-92-9 |

|---|---|

Molecular Formula |

C6H6BrNO2 |

Molecular Weight |

204.02 g/mol |

IUPAC Name |

5-bromo-2-(hydroxymethyl)pyridin-3-ol |

InChI |

InChI=1S/C6H6BrNO2/c7-4-1-6(10)5(3-9)8-2-4/h1-2,9-10H,3H2 |

InChI Key |

OKCKXRANMMOMEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1O)CO)Br |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Analysis of 5 Bromo 2 Hydroxymethyl Pyridin 3 Ol

Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Coordinate Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations of a compound. These vibrations are characteristic of specific functional groups and can be influenced by the molecule's conformation and intermolecular interactions. While a complete Normal Coordinate Analysis for 5-Bromo-2-(hydroxymethyl)pyridin-3-ol is not available in the current literature, a detailed interpretation of its spectra can be performed based on established group frequencies and data from related pyridine (B92270) derivatives. researchgate.netmdpi.comresearchgate.net

Interpretation of Characteristic Functional Group Vibrations and Hydrogen Bonding Networks

The structure of this compound contains several key functional groups: a hydroxyl group (-OH) at the 3-position, a hydroxymethyl group (-CH₂OH) at the 2-position, a pyridine ring, and a carbon-bromine bond (C-Br). The vibrational spectra are expected to exhibit characteristic bands for each of these moieties.

Hydroxyl and Hydroxymethyl Groups: The O-H stretching vibrations are particularly sensitive to hydrogen bonding. khanacademy.orgyoutube.com In a condensed phase, strong intermolecular and potentially intramolecular hydrogen bonds are expected. This would result in a broad and intense band in the FT-IR spectrum, typically in the range of 3400-3200 cm⁻¹. The presence of two hydroxyl groups, one phenolic and one alcoholic, may lead to a complex, overlapping band structure in this region. The C-O stretching vibrations of the phenolic and primary alcohol groups are expected to appear in the 1260-1180 cm⁻¹ and 1050-1000 cm⁻¹ regions, respectively.

Pyridine Ring Vibrations: The aromatic pyridine ring gives rise to a series of characteristic vibrations. The C-H stretching vibrations typically occur above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring are expected in the 1600-1400 cm⁻¹ region. The pattern of substitution on the pyridine ring will influence the exact positions and intensities of these bands.

Carbon-Bromine Vibration: The C-Br stretching vibration is expected to appear in the low-frequency region of the FT-IR and FT-Raman spectra, typically between 600 and 500 cm⁻¹.

Hydrogen Bonding: The presence of both hydrogen bond donors (-OH groups) and acceptors (the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl groups) suggests the formation of extensive hydrogen-bonding networks. nih.govresearchgate.net These interactions can significantly influence the vibrational frequencies, often causing a red-shift (lowering of frequency) and broadening of the O-H stretching bands. Intramolecular hydrogen bonding between the 3-hydroxyl group and the 2-hydroxymethyl group, or with the pyridine nitrogen, is also possible and would be reflected in the vibrational spectra.

A hypothetical assignment of the major vibrational bands for this compound is presented in Table 1.

Table 1: Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H stretch (H-bonded) | ~3300 (broad) | Phenolic -OH, Alcoholic -OH |

| C-H stretch (aromatic) | ~3050 | Pyridine ring |

| C-H stretch (aliphatic) | ~2950, ~2850 | -CH₂OH |

| C=C, C=N stretch | ~1580, ~1470 | Pyridine ring |

| C-O stretch (phenolic) | ~1230 | C-OH |

| C-O stretch (alcoholic) | ~1040 | -CH₂OH |

Conformational Analysis and Tautomerism Studies via Vibrational Signatures

Substituted pyridin-3-ols can exist in different tautomeric forms, primarily the hydroxypyridine form and the zwitterionic pyridinium-3-olate form. mdpi.comresearchgate.netmdpi.com The equilibrium between these tautomers is often solvent-dependent. Vibrational spectroscopy can be a powerful tool to identify the predominant tautomer in a given state.

For this compound, the hydroxypyridine tautomer is generally expected to be more stable, particularly in less polar environments. However, in the solid state or in polar solvents, the zwitterionic form might be present. The zwitterionic form would exhibit characteristic vibrations for the N⁺-H group and the C-O⁻ moiety, which would differ significantly from the O-H and C-O vibrations of the hydroxypyridine form. For instance, the presence of a strong band around 2500 cm⁻¹ could indicate an N⁺-H stretch, and a shift in the C-O stretching frequency would also be expected.

Furthermore, the rotational conformation of the hydroxymethyl group can be studied. Different conformers may give rise to distinct vibrational frequencies, particularly for the C-O stretching and CH₂ bending modes. Low-temperature FT-IR studies could potentially resolve the signals from different conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete and unambiguous assignment of the proton and carbon skeletons can be achieved.

Proton (¹H) NMR Spectroscopic Investigations

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl protons. Based on data from similar compounds like 3-bromo-5-hydroxypyridine (B18002) and 2-(hydroxymethyl)pyridine, a predicted spectrum can be outlined. chemicalbook.comchemicalbook.com

The two aromatic protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The proton at position 4 will likely be downfield shifted compared to the proton at position 6. The methylene protons of the hydroxymethyl group would likely appear as a singlet, though they could show coupling to the hydroxyl proton under certain conditions (e.g., in dry DMSO-d₆). The hydroxyl protons (phenolic and alcoholic) will appear as broad singlets, and their chemical shifts will be highly dependent on concentration and solvent.

A hypothetical ¹H NMR data table is presented below (in DMSO-d₆, a common solvent for such compounds).

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~8.0 | d | ~2.5 |

| H-6 | ~7.8 | d | ~2.5 |

| -CH₂OH (methylene) | ~4.6 | s | - |

| -OH (alcoholic) | ~5.5 (broad s) | s | - |

Carbon (¹³C) NMR Spectroscopic Investigations

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. For this compound, six distinct signals are expected. The chemical shifts can be predicted based on the substituent effects on the pyridine ring. The carbon bearing the bromine (C-5) will be significantly shielded, while the carbons attached to oxygen (C-3 and the hydroxymethyl carbon) will be deshielded.

A predicted ¹³C NMR data table is provided below.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~155 |

| C-3 | ~150 |

| C-4 | ~125 |

| C-5 | ~110 |

| C-6 | ~140 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential. plos.org

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak between the signals of H-4 and H-6 would confirm their ortho-relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-4, C-6, and the hydroxymethyl group based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could provide information on the preferred conformation of the hydroxymethyl group relative to the pyridine ring.

Through the combined application of these 1D and 2D NMR techniques, a complete and detailed structural assignment of this compound in solution can be achieved.

High-Resolution Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula. For this compound (C₇H₈BrNO₂), HRMS provides an exact mass measurement, distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. youtube.comdocbrown.info This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a clear indicator for the presence of a single bromine atom in the molecule. youtube.comdocbrown.info

The fragmentation of this compound under electrospray ionization (ESI) conditions can be predicted to follow several key pathways based on its structure. The initial protonated molecule [M+H]⁺ would have a theoretical exact mass that can be calculated and confirmed. Tandem mass spectrometry (MS/MS) experiments would reveal the structural components by inducing fragmentation of the parent ion.

Plausible fragmentation pathways for this molecule include:

Loss of a hydroxymethyl group (-CH₂OH): Cleavage of the C-C bond between the pyridine ring and the hydroxymethyl group is a likely fragmentation step.

Loss of water (-H₂O): Dehydration involving the two hydroxyl groups or one hydroxyl group and a ring proton can readily occur.

Loss of HBr: Elimination of hydrogen bromide is another potential fragmentation route.

Ring Cleavage: The pyridinol ring itself can undergo cleavage, leading to smaller charged fragments. nih.gov

The analysis of these fragments allows for the comprehensive structural confirmation of the molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion/Fragment Formula | Description | Predicted m/z (Monoisotopic) |

| [C₇H₈⁷⁹BrNO₂ + H]⁺ | Protonated Molecular Ion (⁷⁹Br) | 217.9811 |

| [C₇H₈⁸¹BrNO₂ + H]⁺ | Protonated Molecular Ion (⁸¹Br) | 219.9791 |

| [C₆H₆⁷⁹BrNO + H]⁺ | Loss of hydroxymethyl group (-CH₂OH) | 187.9709 |

| [C₇H₆⁷⁹BrO + H]⁺ | Loss of water (-H₂O) | 199.9706 |

| [C₇H₈NO₂]⁺ | Loss of Bromine radical (·Br) | 138.0504 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of this compound are primarily governed by the π-conjugated system of the pyridine ring, which is modified by the electronic effects of its substituents: a bromo group, a hydroxyl group, and a hydroxymethyl group.

The UV-Vis absorption spectrum of this compound is expected to display characteristic bands corresponding to π → π* and n → π* electronic transitions within the substituted pyridine ring. The hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups act as auxochromes, typically causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The bromine atom, also an auxochrome, further influences the electronic transitions through its inductive and resonance effects.

Solvatochromism , the change in the color of a substance when it is dissolved in different solvents, is anticipated for this compound due to its polar nature. The presence of two hydroxyl groups and the pyridine nitrogen allows for significant solute-solvent interactions, particularly through hydrogen bonding. bg.ac.rssmeits.rs

In protic solvents (e.g., ethanol (B145695), water), strong hydrogen bonding interactions with the hydroxyl groups and the pyridine nitrogen are expected. These interactions can stabilize both the ground and excited states, but often to different extents, leading to shifts in the absorption (λ_max) and emission maxima. nih.gov The ability of the solvent to donate hydrogen bonds can significantly influence the spectral properties. nih.gov

In aprotic polar solvents (e.g., DMSO, acetonitrile), dipole-dipole interactions will dominate. The observed spectral shifts will depend on the relative polarity of the ground and excited states of the molecule. researchgate.net

A shift to longer wavelengths (bathochromic shift) with increasing solvent polarity generally indicates that the excited state is more polar than the ground state. bg.ac.rs

The fluorescence properties of hydroxypyridine derivatives are highly sensitive to their environment and structure. nih.gov Studies on similar compounds show that the fluorescence can be influenced by pH and the specific substitution pattern. nih.gov The neutral forms of some 3-hydroxypyridine (B118123) derivatives are known to be non-fluorescent, while their ionic forms (cations or anions) exhibit fluorescence. nih.gov Therefore, the emission characteristics of this compound would likely be pH-dependent and could be significantly modulated by the choice of solvent.

Table 2: Expected UV-Vis and Fluorescence Characteristics

| Spectroscopic Property | Expected Observation |

| UV-Vis Absorption | Absorption bands corresponding to π → π* and n → π* transitions. The exact λ_max would be influenced by solvent polarity and pH due to the presence of -OH, -CH₂OH, and -Br substituents on the pyridine ring. |

| Fluorescence | Emission is possible, likely originating from the pyridinol ring. The intensity and wavelength of emission are expected to be highly dependent on solvent polarity and pH, a characteristic feature of many hydroxypyridine derivatives. nih.govsciforum.net |

| Solvatochromism | The compound is expected to exhibit solvatochromism, with shifts in absorption and emission maxima in solvents of varying polarity due to changes in solute-solvent interactions (hydrogen bonding, dipole-dipole forces). nih.gov |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise measurements of bond lengths, bond angles, and the spatial arrangement of atoms.

A single-crystal X-ray diffraction analysis of this compound would yield a detailed molecular geometry. The data would confirm the planarity of the pyridine ring and determine the precise bond lengths and angles, which are influenced by the electronic nature of the substituents. For instance, the C-Br bond length and the C-O bonds of the hydroxyl and hydroxymethyl groups would be accurately measured. Torsional angles would describe the conformation of the hydroxymethyl group relative to the plane of the pyridine ring. This level of detail is crucial for understanding the steric and electronic properties of the molecule. acs.orgnih.gov

The solid-state structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The molecule contains multiple hydrogen bond donors (the two -OH groups) and acceptors (the two oxygen atoms and the pyridine nitrogen atom). researchgate.netscilit.com This facilitates the formation of a complex and stable three-dimensional lattice.

Key expected interactions include:

O-H···N Hydrogen Bonds: Hydrogen bonding between the hydroxyl group at the 3-position and the nitrogen atom of an adjacent pyridine ring is a highly probable and strong interaction.

O-H···O Hydrogen Bonds: The hydroxyl groups can form hydrogen bonds with each other between adjacent molecules, creating chains or dimeric structures. nih.gov

π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal packing. acs.org

Halogen Bonding: The bromine atom may participate in halogen bonding (Br···N or Br···O interactions), although this is generally a weaker interaction compared to hydrogen bonding.

Table 3: Anticipated Crystallographic Data and Intermolecular Interactions

| Parameter | Expected Structural Features |

| Crystal System | To be determined by X-ray diffraction. |

| Space Group | To be determined by X-ray diffraction. |

| Key Bond Lengths (Å) | C-C (pyridine ring) ~1.38-1.40 Å; C-N (pyridine ring) ~1.34-1.37 Å; C-Br ~1.88-1.92 Å; C-O ~1.36-1.43 Å. |

| Key Bond Angles (°) | Angles within the pyridine ring ~118-122°; C-C-O and C-C-N angles ~115-125°. |

| Intermolecular Forces | Extensive O-H···N and O-H···O hydrogen bonding is expected to be the dominant organizing force. scilit.com π-π stacking interactions between pyridine rings are also likely. Weaker C-H···O and potential halogen bonds may also be present. researchgate.net |

Quantum Chemical Investigations and Computational Modeling of 5 Bromo 2 Hydroxymethyl Pyridin 3 Ol

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.dewisc.edu This approach allows for a detailed examination of electron density distribution, atomic and bond hybridizations, and the stabilizing effects of electron delocalization within a molecule. uni-muenchen.de By examining the interactions between filled "donor" orbitals and empty "acceptor" orbitals, NBO analysis provides quantitative insights into intramolecular charge transfer and the energetic significance of these delocalizations through second-order perturbation theory. uni-muenchen.dewisc.edu

A theoretical NBO analysis of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol would provide a quantitative description of its electronic structure. The analysis begins with the determination of natural atomic charges, which reveals the distribution of electron density among the atoms. In this molecule, the electronegative oxygen, nitrogen, and bromine atoms are expected to carry negative natural charges, while the carbon and hydrogen atoms would be correspondingly positive.

Key interactions would likely include:

Intramolecular Hydrogen Bonding: A significant interaction is anticipated between the lone pair of the nitrogen atom in the pyridine (B92270) ring and the antibonding orbital of the O-H bond of the adjacent hydroxyl group, or between the lone pair of the hydroxyl oxygen and the antibonding orbitals of the pyridine ring. This type of interaction is crucial for stabilizing specific conformations.

Ring Delocalization: Delocalization of electron density from the p-orbitals of the pyridine ring to the antibonding orbitals of the substituents (bromo and hydroxymethyl groups) would also contribute to the molecule's stability.

Hyperconjugative Interactions: Interactions involving the C-H and C-C sigma bonds of the hydroxymethyl group with the antibonding orbitals of the pyridine ring are also expected.

The hybridization of the atomic orbitals is another critical aspect revealed by NBO analysis. The carbon and nitrogen atoms of the pyridine ring would exhibit sp² hybridization, characteristic of aromatic systems. The oxygen of the hydroxyl group and the carbon of the hydroxymethyl group would be sp³ hybridized. Deviations from these ideal hybridizations can provide insights into bond angles and the electronic environment of each atom.

A hypothetical table of the most significant donor-acceptor interactions for this compound, as would be determined by NBO analysis, is presented below. The E(2) values represent the stabilization energy of these interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N₅ | σ* (C₄-C₅) | Data not available |

| LP (1) N₅ | σ* (C₆-N₅) | Data not available |

| LP (2) O₇ | σ* (C₃-C₄) | Data not available |

| π (C₂-C₃) | π* (C₄-C₅) | Data not available |

| π (C₄-C₅) | π* (C₆-N₅) | Data not available |

LP denotes a lone pair, and σ* and π* denote antibonding orbitals.

Solvent Effects and Implicit Solvation Models in Computational Chemistry

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry employs various models to account for these solvent effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient approach where the solvent is represented as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules.

In a computational study of this compound, employing an implicit solvation model would be crucial for understanding its behavior in different chemical environments. By performing calculations in various solvents (e.g., water, ethanol (B145695), chloroform), it is possible to predict how the molecule's geometry, electronic properties, and stability are affected by the polarity of the medium. For instance, in polar solvents, conformations with larger dipole moments are generally stabilized. The intramolecular hydrogen bonding within this compound could also be influenced by the solvent, as solvent molecules can compete for hydrogen bonding interactions.

A comparative analysis of key molecular properties in the gas phase versus in different solvents would be informative.

| Property | Gas Phase | Water (ε ≈ 78.4) | Chloroform (ε ≈ 4.8) |

| Dipole Moment (Debye) | Data not available | Data not available | Data not available |

| Solvation Energy (kcal/mol) | 0 | Data not available | Data not available |

| HOMO-LUMO Gap (eV) | Data not available | Data not available | Data not available |

ε represents the dielectric constant of the solvent.

Advanced Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior Analysis

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a powerful tool for exploring the dynamic behavior and conformational landscape of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape.

For this compound, MD simulations would be invaluable for several reasons:

Conformational Flexibility: The hydroxymethyl group has rotational freedom around the C-C bond connecting it to the pyridine ring. MD simulations can explore the different possible conformations (rotamers) and determine their relative populations and the energy barriers for interconversion between them.

Solvent Interactions: By including explicit solvent molecules in the simulation box, MD can provide a detailed picture of how the solvent molecules arrange themselves around the solute and how they interact with its different functional groups. This is particularly important for understanding solvation shells and specific hydrogen bonding interactions with the solvent.

Reaction Mechanisms and Pathways Involving 5 Bromo 2 Hydroxymethyl Pyridin 3 Ol

Mechanistic Studies of Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-poor heterocyclic systems like pyridine. The reaction typically proceeds via a stepwise mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com However, concerted SNAr mechanisms have also been reported for highly electron-deficient systems like triazines. nih.govresearchgate.net

Bromine (C5): As a halogen, bromine is an inductively electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic attack but facilitates nucleophilic substitution by stabilizing the anionic intermediate. Its position at C5 makes it susceptible to displacement by strong nucleophiles.

Hydroxyl Group (C3): The hydroxyl group is a strong electron-donating group through resonance (+M effect) and an electron-withdrawing group through induction (-I effect). Its strong +M effect significantly activates the ring for electrophilic substitution but can also influence nucleophilic substitution. By donating electron density into the ring, it can destabilize the anionic Meisenheimer complex required for a stepwise SNAr mechanism, potentially slowing the reaction compared to a pyridine ring with only electron-withdrawing substituents.

Hydroxymethyl Group (C2): The hydroxymethyl group is weakly electron-withdrawing by induction, having a minor electronic influence on the ring's reactivity compared to the other substituents.

The combined electronic effects suggest that direct nucleophilic displacement of the bromine atom is feasible, though potentially requiring forcing conditions or specific activation due to the presence of the electron-donating hydroxyl group.

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus: Regioselectivity and Kinetics

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the ring's electron-deficient nature and the protonation of the ring nitrogen under the acidic conditions often required for EAS. youtube.commasterorganicchemistry.com However, the substituents on 5-Bromo-2-(hydroxymethyl)pyridin-3-ol significantly influence the outcome.

Activating/Deactivating Effects: The hydroxyl group at C3 is a powerful activating group and is ortho-, para-directing. The bromine atom at C5 is deactivating but also ortho-, para-directing. The pyridine nitrogen itself is strongly deactivating, particularly at the α (C2, C6) and γ (C4) positions.

Regioselectivity: The directing effects of the substituents compete. The C3-hydroxyl group directs incoming electrophiles to positions C2, C4, and C6. The C5-bromo group directs to C4 and C6. Considering the strong deactivation by the ring nitrogen, the most likely position for electrophilic attack would be C4, as it is activated by both the hydroxyl and bromo groups (in a relative sense) and is less deactivated by the nitrogen than C2 and C6. Electrophilic attack at C6 is also a possibility.

Key electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com The specific kinetics would depend heavily on the reaction conditions and the nature of the electrophile, but the reaction would generally be slower than that of benzene (B151609) due to the deactivating nature of the pyridine ring and the bromo substituent.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Utilizing the Brominated Pyridine Moietysigmaaldrich.comorganic-chemistry.org

The carbon-bromine bond at the C5 position is an excellent anchor point for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are widely used to synthesize complex molecules like polyolefins, styrenes, and substituted biphenyls. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a powerful method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. The reactivity of organohalides in Suzuki coupling generally follows the order: R-I > R-OTf > R-Br >> R-Cl. wikipedia.org

Heck Reaction: This reaction involves the coupling of the bromopyridine with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orglibretexts.org It is a key method for the vinylation of aryl halides. mdpi.com The reaction is known for its high chemoselectivity and tolerance of various functional groups. mdpi.com

Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne. It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org This method is invaluable for synthesizing arylalkynes and conjugated enynes. libretexts.org

The presence of the hydroxyl and hydroxymethyl groups on the pyridine ring can influence these reactions, potentially by coordinating with the palladium catalyst. This can sometimes inhibit the reaction, necessitating the use of specific ligands to achieve high efficiency. nih.gov

All three major cross-coupling reactions proceed through a similar catalytic cycle involving a palladium(0) active species. wikipedia.orglibretexts.org

General Catalytic Cycle:

Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond of this compound to a coordinatively unsaturated Pd(0) complex. This forms a square planar Pd(II) intermediate. libretexts.org

Transmetalation (Suzuki and Sonogashira) or Migratory Insertion (Heck):

In the Suzuki reaction , the organoboron reagent, activated by a base, transfers its organic group to the palladium center in a step called transmetalation, displacing the halide. libretexts.orgorganic-chemistry.org

In the Sonogashira reaction , a copper acetylide (formed from the terminal alkyne, copper(I), and base) undergoes transmetalation with the Pd(II) complex. libretexts.org

In the Heck reaction , the alkene coordinates to the Pd(II) center, followed by migratory insertion of the pyridine group onto the alkene. libretexts.org

Reductive Elimination: The final step is the reductive elimination of the coupled product from the Pd(II) intermediate, which regenerates the Pd(0) catalyst, allowing the cycle to repeat. libretexts.org

Ligand Effects: The choice of ligand is crucial for stabilizing the palladium catalyst, promoting the desired reaction steps, and preventing side reactions.

Phosphine (B1218219) Ligands: Bulky, electron-rich phosphine ligands (e.g., triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and specialized biarylphosphines like XPhos and RuPhos) are commonly used. nih.gov They can enhance the rate of oxidative addition and reductive elimination. For instance, varying the amount of PPh₃ ligand with a Pd(OAc)₂ precatalyst can alter the site-selectivity in the coupling of dihalogenated pyridines. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that can form very stable palladium complexes, often leading to higher catalyst turnover numbers and allowing for the coupling of less reactive chlorides.

| Reaction | Coupling Partner | Typical Catalyst System | Key Mechanistic Step |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand + Base (e.g., K₂CO₃, Cs₂CO₃) | Transmetalation |

| Heck | Alkene | Pd(OAc)₂/Ligand + Base (e.g., Et₃N) | Migratory Insertion |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ + CuI + Base (e.g., Et₃N) | Transmetalation (via Cu-acetylide) |

Oxidative and Reductive Transformations of the Pyridine Ring and Side Chains

The functional groups of this compound are susceptible to various oxidative and reductive transformations.

Oxidation: The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde using mild reagents like manganese dioxide (MnO₂) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent. The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The pyridine ring is generally resistant to reduction but can be hydrogenated to a piperidine (B6355638) ring under high pressure and temperature with catalysts like rhodium on carbon or platinum oxide. The bromo substituent can be removed (hydrodebromination) via catalytic hydrogenation or by using reducing agents like formic acid and a palladium catalyst.

Intramolecular Cyclization and Rearrangement Reactions Involving the Functional Groups

The proximate arrangement of the hydroxyl, hydroxymethyl, and bromo groups allows for the possibility of intramolecular reactions to form fused heterocyclic systems. For example, under basic conditions, the hydroxyl group could potentially act as an intramolecular nucleophile to displace the bromine atom, although such a 5-endo-trig cyclization is generally disfavored by Baldwin's rules. A more plausible pathway could involve the formation of a fused furan (B31954) or pyran ring. For instance, intramolecular cyclization reactions of substituted furans bearing halo and amide groups have been shown to proceed to form polyfunctional oxabicycles. nih.gov Similar strategies could be envisioned for this compound, potentially leading to novel bicyclic structures after suitable functional group manipulation.

Investigation of Reaction Kinetics and Thermodynamic Parameters for Key Transformations Involving this compound

A comprehensive review of scientific literature reveals a notable absence of specific studies detailing the reaction kinetics and thermodynamic parameters for transformations directly involving This compound . Research providing explicit data such as rate constants (k), activation energies (Ea), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions where this specific compound is a reactant is not publicly available.

However, examining kinetic and thermodynamic data for structurally similar compounds can offer valuable insights into the potential reactivity and energetic profiles of transformations involving the pyridin-3-ol framework. Studies on related molecules, such as pyridoxine (B80251) (a vitamer of Vitamin B6) and other substituted pyridin-3-ols, provide a foundational understanding of the energetic barriers and reaction pathways that might be anticipated for This compound .

Kinetic and Thermodynamic Data for Structurally Related Pyridin-3-ol Derivatives

Table 1: Kinetic Parameters for the Thermal Decomposition of Pyridoxine

The thermal stability of pyridoxine, which shares the core 2-methyl-3-hydroxypyridine structure, has been investigated. The following data pertains to its decomposition in the solid phase under a nitrogen atmosphere.

| Transformation | Parameter | Value | Conditions |

| Pyridoxine Decomposition | Activation Energy (Ea) | 20.0 kcal mol⁻¹ | Evolved Gas Analysis-Ion Attachment Mass Spectrometry (EGA-IAMS) |

| Pre-exponential Factor (A) | 5.7 × 10⁹ min⁻¹ | Evolved Gas Analysis-Ion Attachment Mass Spectrometry (EGA-IAMS) | |

| Estimated Lifetime (t₉₀%,₂₅°C) | 1.7 × 10⁻² years | In nitrogen |

This data is derived from a study on the thermal decomposition of pyridoxine and is provided here as a proxy due to the lack of specific data for this compound.

Table 2: Activation Energy for the Formation of a Pyridin-3-ol from a Furan Derivative

The formation of 6-(hydroxymethyl)pyridin-3-ol (B1203515), an isomer of the target compound, from the ring expansion of 5-(hydroxymethyl)furfural (HMF) in the presence of an ammonia (B1221849) source has been studied. This reaction provides insight into the energy requirements for the formation of the pyridin-3-ol ring system from a different precursor.

| Transformation | Parameter | Value | Conditions |

| Formation of 6-(hydroxymethyl)pyridin-3-ol from HMF | Activation Energy (Ea) | 74 ± 3 kJ/mol | Reaction in the presence of ammonia-producing compounds |

| Disappearance of HMF | Activation Energy (Ea) | 43 ± 4 kJ/mol | Reaction in the presence of ammonia-producing compounds |

This data is for the formation of an isomer of the target compound and highlights the energy barrier for the synthesis of a pyridin-3-ol from a non-pyridine precursor. bldpharm.com

The provided data for pyridoxine and 6-(hydroxymethyl)pyridin-3-ol underscore the type of detailed kinetic and thermodynamic analysis that is yet to be performed for This compound . The presence of a bromine atom at the 5-position and a hydroxymethyl group at the 2-position on the pyridine ring would be expected to influence the electron density of the ring and the stability of reaction intermediates and transition states. These substitutions would likely alter the activation energies and reaction rates compared to the unsubstituted or differently substituted pyridin-3-ol analogs.

Future research, potentially involving computational modeling (e.g., Density Functional Theory) or experimental kinetic studies (e.g., using spectroscopic methods to monitor reaction progress over time), would be necessary to elucidate the specific thermodynamic and kinetic parameters for key transformations of This compound . Such studies are crucial for optimizing reaction conditions for its synthesis and subsequent chemical modifications.

Coordination Chemistry and Supramolecular Assembly of 5 Bromo 2 Hydroxymethyl Pyridin 3 Ol

Ligand Design Principles and Coordination Potential of Pyridine-Based Compounds

Pyridine (B92270) and its derivatives are fundamental building blocks in the design of ligands for coordination chemistry. Their utility stems from several key properties:

Sigma-Donating Nitrogen: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it an effective Lewis base and a strong σ-donor to metal ions. jscimedcentral.com

Tunable Electronic Properties: The electronic nature of the pyridine ring can be systematically modified by introducing electron-donating or electron-withdrawing substituents. These substituents can alter the basicity of the nitrogen atom, thereby influencing the strength of the metal-ligand bond and the redox potential of the resulting metal complex. acs.org

Steric Control: Substituents adjacent to the nitrogen atom (the α-positions) can impose steric hindrance, influencing the coordination number and geometry of the metal center.

Versatile Coordination Modes: While simple pyridines act as monodentate ligands, the incorporation of additional donor groups (e.g., hydroxyl, carboxyl, amino) at various positions can lead to multidentate ligands that form stable chelate rings with metal ions. researchgate.net Pyridine-2-carboxamide moieties, for example, are widely used for chelating metal ions. researchgate.net

The compound 5-Bromo-2-(hydroxymethyl)pyridin-3-ol is an exemplary case of a potentially multidentate pyridine-based ligand. Its coordination potential is derived from:

The pyridine nitrogen atom , which is the primary site for coordination to a metal center.

The phenolic hydroxyl group at the 3-position, which can be deprotonated to form a strong anionic oxygen donor. This creates the possibility of forming a stable five-membered chelate ring involving the N1 and O3 atoms.

The hydroxymethyl group at the 2-position, whose oxygen atom could potentially participate in coordination, although this would likely result in a less stable four-membered chelate ring. It is more likely to influence solubility and participate in supramolecular hydrogen bonding.

Based on these features, this compound is expected to act primarily as a bidentate N,O-donor ligand upon deprotonation of the 3-hydroxyl group, similar to other 3-hydroxypyridine (B118123) systems.

Synthesis and Characterization of Metal Complexes with this compound as a Ligand

While specific studies on the synthesis of metal complexes with this compound are not extensively reported, synthetic strategies can be inferred from related systems, such as those involving substituted salicylaldehydes or other functionalized pyridines. nih.govmdpi.com The general approach involves reacting a metal salt (e.g., acetates, chlorides, or nitrates of transition metals) with the ligand in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the hydroxyl group. nih.gov

For instance, the synthesis of complexes with a related ligand, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, was achieved by reacting the ligand with metal salts in a 2:1 ligand-to-metal molar ratio in an ethanolic medium under reflux. nih.gov A similar procedure could be adapted for this compound.

The anticipated primary chelation mode for this compound is as a bidentate ligand, coordinating through the pyridine nitrogen and the deprotonated 3-phenolate oxygen. This N,O-coordination would form a stable five-membered chelate ring.

The resulting coordination geometry is highly dependent on the metal ion, its preferred coordination number, and the stoichiometry of the reaction.

Octahedral Geometry: For many transition metals like Ni(II), Co(II), and Cr(III), a 2:1 ligand-to-metal ratio would likely result in an octahedral [M(L)₂(H₂O)₂] or [M(L)₃] complex, where 'L' represents the deprotonated ligand. Studies on Ni(II) complexes with 3,5-dibromo-salicylaldehyde have shown a preference for a distorted octahedral geometry. mdpi.com Similarly, Cr(III) complexes with related macrocyclic ligands also exhibit hexacoordinated octahedral environments. scirp.org

Tetrahedral or Square Planar Geometry: For metal ions like Cu(II), Zn(II), or Pd(II), four-coordinate geometries are common. acs.orgnih.gov Depending on the electronic configuration of the metal, this could be tetrahedral (e.g., for Zn(II)) or square planar (e.g., for Pd(II) and often Cu(II)). acs.orgnih.govnih.gov

Table 1: Plausible Coordination Geometries for Metal Complexes of this compound

| Metal Ion | Plausible Geometry | Typical Coordination Number | Rationale |

| Ni(II), Co(II) | Octahedral | 6 | Often form stable hexacoordinate complexes. nih.govresearchgate.net |

| Cu(II) | Square Planar / Distorted Octahedral | 4 or 6 | Subject to Jahn-Teller distortion; often four-coordinate. nih.gov |

| Zn(II), Cd(II) | Tetrahedral | 4 | d¹⁰ configuration favors tetrahedral geometry. nih.govresearchgate.net |

| Pd(II), Pt(II) | Square Planar | 4 | d⁸ configuration strongly prefers square planar geometry. acs.orgnih.gov |

| Cr(III), Fe(III) | Octahedral | 6 | Commonly form stable hexacoordinate complexes. scirp.orgorientjchem.org |

The coordination of this compound to a metal ion induces characteristic shifts in its spectroscopic signatures.

Infrared (IR) Spectroscopy:

ν(O-H): The broad band corresponding to the phenolic O-H stretch, typically found around 3200-3400 cm⁻¹, would disappear upon deprotonation and coordination to the metal ion.

ν(C=N) and Ring Vibrations: The stretching vibrations of the pyridine ring, particularly the C=N stretch (around 1580-1610 cm⁻¹), are expected to shift to a higher frequency upon coordination due to the kinematic coupling and electronic effects of binding to the metal.

ν(C-O): The phenolic C-O stretching frequency (around 1200-1300 cm⁻¹) would likely shift to a higher wavenumber after coordination.

New Bands: The formation of metal-ligand bonds would introduce new, weaker bands in the far-IR region (typically below 600 cm⁻¹) corresponding to ν(M-N) and ν(M-O) vibrations.

UV-Visible (UV-Vis) Spectroscopy:

Ligand Transitions: The UV-Vis spectrum of the free ligand is expected to show intense bands corresponding to π→π* and n→π* transitions within the pyridine ring. Upon complexation, these bands may shift (typically bathochromic or hypsochromic shifts) and change in intensity.

d-d Transitions: For transition metal complexes, new, weaker absorption bands would appear in the visible region. These bands correspond to d-d electronic transitions within the metal's d-orbitals. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral). For instance, octahedral Ni(II) complexes typically show three distinct d-d transition bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Upon coordination to a diamagnetic metal ion (like Zn(II) or Pd(II)), the signals for the protons on the pyridine ring would experience significant downfield or upfield shifts due to the change in the electronic environment. The disappearance of the phenolic -OH proton signal would confirm deprotonation. For paramagnetic complexes, the signals would be severely broadened and shifted over a wide range, often rendering the spectrum uninformative for simple structural analysis. chegg.com

Investigation of Self-Assembly Processes and Supramolecular Architectures

The structure of this compound is well-suited for forming ordered supramolecular assemblies through hydrogen bonding. The key interaction points are the phenolic hydroxyl group, the hydroxymethyl group, and the pyridine nitrogen.

In the solid state, molecules of this type can form extensive networks. For example, a related compound, 2-amino-5-bromo-3-methylpyridine, forms a supramolecular assembly through N-H···O and O-H···O hydrogen bonding interactions when co-crystallized with 2,4-dihydroxybenzoic acid. researchgate.net

For this compound, several hydrogen bonding motifs are possible:

O-H···N: An intermolecular hydrogen bond between the phenolic hydroxyl group of one molecule and the pyridine nitrogen of another.

O-H···O: Hydrogen bonds involving the hydroxymethyl group, which can act as both a donor and an acceptor, and the phenolic hydroxyl group.

Catalytic Applications of Derived Metal-Pyridine Complexes

Metal complexes based on pyridine ligands are widely used as catalysts in a variety of organic transformations. jscimedcentral.combohrium.com The catalytic activity is a function of the central metal ion, the coordination environment provided by the ligand, and the electronic and steric properties of the ligand itself.

While specific catalytic applications for complexes of this compound have not been widely reported, their potential can be extrapolated from similar systems. For example, Pd(II) complexes with 4-substituted pyridine ligands have been shown to be efficient pre-catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The electronic nature of the substituent on the pyridine ring significantly influences the catalytic efficiency. acs.org

Given its structure, metal complexes of this compound could potentially be explored as catalysts in reactions such as:

Oxidation Reactions: Manganese, iron, or copper complexes could be investigated for the catalytic oxidation of alcohols or hydrocarbons.

Cross-Coupling Reactions: Palladium or nickel complexes could be tested as catalysts in C-C bond-forming reactions.

Polymerization: The ability of pyridine ligands to stabilize various metal oxidation states makes them suitable for use in polymerization catalysis. jscimedcentral.com

The mechanism of catalysis would be highly dependent on the specific reaction and the metal center. In a hypothetical Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd(II) complex of this ligand, the general mechanistic cycle would involve:

Pre-catalyst Activation: Reduction of the Pd(II) pre-catalyst to the catalytically active Pd(0) species.

Oxidative Addition: The Pd(0) species undergoes oxidative addition with an aryl halide. The electron-withdrawing bromo group on the pyridine ligand could make the palladium center more electrophilic, potentially facilitating this step.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, forming a diorganopalladium(II) intermediate.

Reductive Elimination: The two organic groups on the palladium couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The this compound ligand would remain coordinated to the palladium throughout the cycle, providing stability and modulating its electronic properties to influence the rates of the individual steps. The chelate effect from the bidentate N,O-coordination would help prevent ligand dissociation and catalyst decomposition.

Derivatives, Analogues, and Structure Reactivity Relationships of Substituted Pyridinols

Synthetic Exploration of Novel Pyridine (B92270) Derivatives from 5-Bromo-2-(hydroxymethyl)pyridin-3-ol

The strategic placement of three distinct functional groups on the pyridine ring of this compound makes it a valuable precursor for the synthesis of more complex molecules. The reactivity of each functional group can be selectively harnessed to introduce new structural motifs.

Functional Group Interconversions at the Bromine Atom and Hydroxyl/Hydroxymethyl Sites

The bromine atom at the 5-position is a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful method for introducing aryl, heteroaryl, or vinyl groups at this position by reacting the bromopyridine with a corresponding boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comnih.govyoutube.com The efficiency of such couplings can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.gov

The hydroxyl and hydroxymethyl groups also offer numerous possibilities for derivatization. The phenolic hydroxyl group at the 3-position can undergo etherification reactions under basic conditions. google.com The primary alcohol of the hydroxymethyl group at the 2-position can be oxidized to an aldehyde or a carboxylic acid, providing a gateway to a host of other transformations. orgsyn.orgresearchgate.net For example, the resulting aldehyde can participate in condensation reactions, while the carboxylic acid can be converted to esters or amides. Furthermore, both hydroxyl groups can be acylated to form esters.

Table 1: Potential Functional Group Interconversions of this compound

| Functional Group | Position | Reaction Type | Potential Reagents and Conditions | Resulting Functional Group |

| Bromine | 5 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl, Heteroaryl, Vinyl |

| Hydroxyl | 3 | Etherification | Alkyl halide, base | Ether |

| Hydroxyl | 3 | Acylation | Acyl chloride, base | Ester |

| Hydroxymethyl | 2 | Oxidation | Mild oxidizing agent (e.g., MnO₂) | Aldehyde |

| Hydroxymethyl | 2 | Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Carboxylic acid |

| Hydroxymethyl | 2 | Etherification | Alkyl halide, base | Ether |

| Hydroxymethyl | 2 | Acylation | Acyl chloride, base | Ester |

Generation of Heterocyclic Ring Annulations and Fused Pyridine Systems

The bifunctional nature of this compound, with reactive groups in proximity, makes it an ideal candidate for the synthesis of fused heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of furo[3,2-b]pyridine (B1253681) or other related ring systems. The reaction between the hydroxyl group at position 3 and the hydroxymethyl group at position 2, or a derivative thereof, can be exploited for this purpose. For instance, conversion of the hydroxymethyl group to a leaving group could facilitate an intramolecular Williamson ether synthesis to form a furan (B31954) ring.

Furthermore, the combination of the hydroxymethyl group and the adjacent phenolic hydroxyl group can react with various reagents to construct new rings. The synthesis of fused pyridocoumarins, for example, often involves the reaction of hydroxycoumarins with suitable precursors. tcichemicals.com By analogy, derivatization of the hydroxymethyl and hydroxyl groups of this compound could enable the construction of novel fused systems. The synthesis of thieno[2,3-b]pyridines has been achieved from appropriately substituted pyridines, suggesting that with the right functional group manipulations, this scaffold could also be a precursor to thieno-fused pyridines. researchgate.net

Systematic Investigations of Substituent Effects on Chemical Reactivity and Stability

The electronic and steric nature of the substituents on the pyridine ring significantly influences its reactivity and stability. In this compound, the interplay between the electron-withdrawing bromine atom and the electron-donating hydroxyl and hydroxymethyl groups creates a unique electronic environment.

The stability of derivatives of this compound will also be influenced by the nature of the introduced substituents. For instance, the introduction of bulky groups via Suzuki coupling at the 5-position could introduce steric strain, potentially affecting the conformation of the molecule and the reactivity of the adjacent functional groups.

Comparative Studies of this compound with Isomeric Forms and Related Pyridine Analogues

To fully understand the structure-reactivity relationships of this compound, it is beneficial to compare it with its isomers and other related pyridine analogues. For example, the isomeric 3-Bromo-5-hydroxypyridine (B18002) (CAS 74115-13-2) lacks the hydroxymethyl group, which simplifies its reactivity profile but also limits its potential for certain cyclization reactions. bldpharm.com Comparing the pKa values and nucleophilicity of these isomers can provide insights into the electronic contribution of the hydroxymethyl group.

Another relevant analogue is 2-(Hydroxymethyl)pyridin-3-ol (CAS 14047-53-1), which lacks the bromine atom. nih.govbldpharm.com A comparative study of its reactivity in, for example, electrophilic aromatic substitution reactions, would highlight the deactivating effect of the bromine atom in the parent compound. Furthermore, comparing the reactivity of 5-Bromo-2-methylpyridin-3-ol (CAS 91420-25-6) with the title compound can help to elucidate the role of the hydroxyl group in the hydroxymethyl substituent. bldpharm.com

Table 2: Comparison with Isomeric and Related Pyridine Analogues

| Compound Name | CAS Number | Key Structural Difference from this compound |

| 3-Bromo-5-hydroxypyridine | 74115-13-2 | Lacks the 2-(hydroxymethyl) group. bldpharm.com |

| 2-(Hydroxymethyl)pyridin-3-ol | 14047-53-1 | Lacks the 5-bromo substituent. nih.govbldpharm.com |

| 5-Bromo-2-methylpyridin-3-ol | 91420-25-6 | Has a methyl group instead of a hydroxymethyl group at the 2-position. bldpharm.com |

| 5-Bromo-2-chloropyridin-3-ol | 286946-77-8 | Has a chloro group instead of a hydroxymethyl group at the 2-position. nih.gov |

Influence of Substituent Position on Electronic, Steric, and Conformational Properties

The specific arrangement of substituents on the pyridine ring in this compound has a profound impact on its properties. The electronic effects of substituents on a pyridine ring are position-dependent. nih.govrsc.org An electron-donating group at the 3-position, such as the hydroxyl group, will have a different effect on the ring's electron density distribution compared to a group at the 2- or 4-position.

Advanced Methodologies and Future Research Directions in Pyridinol Chemistry

Chemoinformatic Approaches for Compound Space Exploration and Virtual Screening

Chemoinformatics has become an indispensable tool in modern drug discovery and materials science, enabling researchers to navigate the vast chemical space of potential pyridinol derivatives. These computational techniques allow for the rational design and prioritization of molecules for synthesis and testing.

Compound Space Exploration: The exploration of chemical space involves mapping and analyzing the structural diversity of a class of compounds. For pyridine (B92270) derivatives, this can involve creating virtual libraries to assess their properties. For instance, the hydrogenation of substituted pyridines to create piperidines significantly increases shape diversity and complexity with only a minor increase in molecular weight, a concept crucial for developing 3D fragments for drug discovery. whiterose.ac.ukrsc.org A combinatorial matrix approach, varying substituents on both benzoic acids and pyridines, has been used to systematically explore the structural landscape of acid-pyridine cocrystals, providing insights into the formation of secondary synthons. acs.org Such methods could be applied to virtually explore the landscape of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol derivatives, predicting potential crystal forms or co-crystal opportunities.

Virtual Screening: Virtual screening is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. tandfonline.com This method was successfully used to identify imidazo[1,2-a]pyridine (B132010) hits for visceral leishmaniasis by probing proprietary libraries, which rapidly expanded the chemical series and improved the selectivity index. nih.gov Similarly, pharmacophore-based virtual screening has been employed to identify novel pyrrolizine derivatives as potential cyclin-dependent kinase (CDK) inhibitors. tandfonline.comnih.gov Fully automated, AI-powered tools like PyRMD can now screen millions of compounds in hours, learning the chemical features responsible for bioactivity from known active and inactive compounds. acs.org These approaches could be instrumental in identifying potential biological targets for this compound by screening it against databases of proteins.

Table 1: Chemoinformatic and Virtual Screening Techniques in Pyridine Research

| Technique | Application | Example from Pyridine Chemistry | Potential for this compound |

|---|---|---|---|

| Compound Space Analysis | Explores structural diversity and property landscapes. | Analysis of 3D fragment space of piperidines derived from pyridines. whiterose.ac.ukrsc.org | Mapping potential derivatives and their predicted physicochemical properties. |

| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | Generation of a 3D pharmacophore model for CDK inhibitors to screen pyrrolizine libraries. tandfonline.comnih.gov | Building models to search for compounds with similar interaction profiles. |

| Similarity Searching | Finds molecules with similar structures or properties to a known active hit. | In silico probing of libraries to expand an imidazo[1,2-a]pyridine hit series. nih.gov | Identifying commercially available or synthetically accessible analogs. |

| AI-Based Screening | Uses machine learning to predict bioactivity. | Employing PyRMD to screen large compound libraries against specific targets. acs.org | High-throughput virtual screening against various biological targets. |

Development of High-Throughput Synthesis and Screening Methodologies

To capitalize on the insights from chemoinformatic studies, high-throughput synthesis (HTS) and screening methods are essential. These technologies allow for the rapid creation and evaluation of large numbers of pyridinol derivatives.

High-Throughput Synthesis: The development of modular and efficient synthetic routes is key to enabling high-throughput synthesis. Modern methods for preparing highly substituted pyridines often employ cascade reactions that combine multiple steps into a single operation, improving efficiency and yield. nih.gov One such method involves a copper-catalyzed cross-coupling, followed by electrocyclization and air oxidation, which is tolerant of various functional groups. nih.govorganic-chemistry.org Multi-component reactions (MCRs), where multiple starting materials react in a single pot to form the product, are also well-suited for HTS. nih.gov A two-pot, three-component synthesis of polysubstituted pyridines has been developed based on a catalytic aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov These strategies could be adapted for the parallel synthesis of a library of analogs based on the this compound scaffold.

High-Throughput Screening (HCS): Once synthesized, libraries of compounds must be screened efficiently. HCS involves the use of automated systems to test thousands of compounds for a specific biological activity. For pyridine derivatives, a range of orthogonal methods have been used to screen for enzyme inhibition. nih.gov These can include:

Differential Scanning Fluorimetry (DSF): To detect compound binding by measuring changes in protein thermal stability.

Surface Plasmon Resonance (SPR): To study the kinetics and affinity of compound-protein interactions in real-time.

Circular Dichroism (CD) Spectropolarimetry: To assess changes in protein secondary structure upon compound binding.

Activity Assays: Using fluorimetric or colorimetric detection to directly measure enzyme inhibition. nih.gov

Such a multi-faceted screening platform would be invaluable for determining the biological activity profile of this compound and its derivatives. nih.gov

Application of Green Chemistry Principles in the Synthesis of Substituted Pyridines

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In pyridine synthesis, this involves the use of environmentally benign solvents, catalysts, and starting materials, as well as energy-efficient reaction conditions. researchgate.netnih.gov

Several green techniques have been developed for synthesizing pyridine derivatives:

Multicomponent Reactions (MCRs): These reactions increase atom economy by incorporating most or all atoms from the starting materials into the final product. One-pot, four-component reactions have been used to create novel pyridines with high yields. nih.govtandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating. nih.gov

Sustainable Starting Materials: There is growing interest in using renewable resources. Glycerol, a byproduct of biodiesel production, can be converted into pyridine bases through thermo-catalytic processes using zeolite catalysts. researchgate.netrsc.org

Green Catalysts and Solvents: The use of non-toxic, recyclable catalysts, such as iron-catalyzed cyclization, and environmentally friendly solvents like ethanol (B145695) or even solvent-free conditions, are key aspects of green pyridine synthesis. nih.govrsc.org

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Pyridines

| Feature | Conventional Method | Green Chemistry Approach | Reference |

|---|---|---|---|

| Reaction Time | Often long (e.g., 6-9 hours) | Significantly shorter (e.g., 2-7 minutes) with microwave assistance | nih.gov |

| Yield | Moderate to good (e.g., 71-88%) | Often excellent (e.g., 82-94%) | nih.gov |

| Starting Materials | Often petroleum-derived | Renewable feedstocks like glycerol | researchgate.netrsc.org |

| Solvents | Often hazardous organic solvents | Benign solvents (ethanol, water) or solvent-free conditions | nih.govrsc.org |

| Process | Multiple steps with intermediate purification | One-pot, multi-component reactions | researchgate.netnih.govtandfonline.com |

Applying these principles to the synthesis of this compound could lead to more sustainable and efficient production methods.

Emerging Spectroscopic and Microscopic Techniques for In-Depth Characterization

While traditional techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy remain fundamental for structural elucidation of pyridinols nih.govmdpi.com, emerging techniques offer deeper insights into their properties and interactions. The screening of pyridine derivatives against hydrogen sulfide-synthesizing enzymes has showcased a platform of orthogonal biophysical methods that provide in-depth characterization of molecular interactions. nih.gov

These advanced techniques include:

Differential Scanning Fluorimetry (DSF): This method measures the thermal stability of a target protein in the presence of a ligand. A shift in the melting temperature indicates a binding event, providing a rapid and high-throughput way to confirm interactions between a pyridinol derivative and a potential protein target. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface. It provides quantitative data on association and dissociation rates (kinetics) and binding strength (affinity), offering a detailed characterization of the interaction between a compound like this compound and a biological macromolecule. nih.gov

Circular Dichroism (CD) Spectropolarimetry: CD spectroscopy is used to investigate the secondary and tertiary structure of chiral molecules and proteins. When a small molecule binds to a protein, it can induce conformational changes that are detectable by CD, providing evidence of the binding event and its effect on the protein's structure. nih.gov

The combined use of these methods provides a robust platform for characterizing the binding and functional effects of new pyridinol compounds, moving beyond simple structural confirmation to a deeper understanding of their biochemical behavior. nih.gov

Advancements in Theoretical Chemistry for Predictive Modeling of Pyridine Reactivity and Interactions

Theoretical and computational chemistry provides powerful tools for predicting the behavior of molecules, guiding experimental work and providing explanations for observed phenomena. For pyridinol chemistry, these methods are crucial for understanding reactivity, stability, and intermolecular interactions.

Predicting Reactivity and Regioselectivity: Computational models can predict the outcome of chemical reactions. For instance, the aryne distortion model , supported by Density Functional Theory (DFT) calculations, can explain and predict the regioselectivity of reactions involving pyridyne intermediates. nih.gov By calculating the geometry of the pyridyne, it's possible to predict where a nucleophile will preferentially attack. nih.gov Similarly, DFT calculations have been used to study the mechanisms of nucleophilic substitution on various pyridine compounds, elucidating the nature of the transition states and intermediates. rsc.org

Modeling Molecular Properties and Interactions: Theoretical methods are widely used to predict the properties of new pyridine derivatives.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are used to investigate the geometrical, photophysical, and electronic properties of substituted pyridines. researchgate.net They can predict parameters such as HOMO/LUMO energy levels, which are crucial for applications in materials science like dye-sensitized solar cells. researchgate.net

pKa Prediction: The acidity or basicity of a substituted pyridine is a fundamental property. Theoretical calculations using thermodynamic cycles and including explicit water molecules in the model have been shown to predict pKa values with high accuracy (mean absolute errors of 0.3-0.5 pKa units). researchgate.net

London Dispersion: The implementation of London dispersion forces in DFT calculations has drastically improved the accuracy of modeling larger molecules and their interactions, which is especially relevant in solution and for understanding host-guest chemistry. acs.org

These predictive models allow researchers to perform in silico experiments on compounds like this compound to forecast its reactivity, electronic properties, and potential interactions before committing to extensive laboratory work.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.